Iodophenylisopropylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

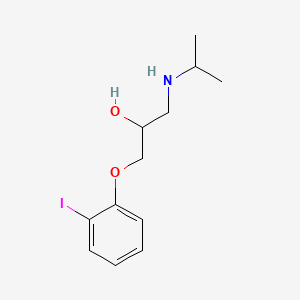

Structure

3D Structure

Properties

CAS No. |

5741-21-9 |

|---|---|

Molecular Formula |

C12H18INO2 |

Molecular Weight |

335.18 g/mol |

IUPAC Name |

1-(2-iodophenoxy)-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C12H18INO2/c1-9(2)14-7-10(15)8-16-12-6-4-3-5-11(12)13/h3-6,9-10,14-15H,7-8H2,1-2H3 |

InChI Key |

XENNQBSSNCXOLC-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC=C1I)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1I)O |

Synonyms |

2-(2-hydroxy-3-isopropylaminopropoxy)iodobenzene 2-(2-hydroxy-3-isopropylaminopropoxy)iodobenzene hydrochloride 2-(2-hydroxy-3-isopropylaminopropoxy)iodobenzene, (+-)-isome |

Origin of Product |

United States |

Historical Context of Research Interest in Phenylisopropylamine Analogs

The scientific journey into phenylisopropylamine analogs began with the synthesis of the parent compound, phenylisopropylamine, more commonly known as amphetamine. It was first synthesized in 1887 by the Romanian chemist Lazăr Edeleanu at the University of Berlin. caymanchem.comwikipedia.orgnih.gov Initially, the compound remained uncharacterized until 1927, when it was resynthesized and its stimulant properties were identified. caymanchem.com This led to its commercialization for various therapeutic applications, including as a bronchodilator. caymanchem.comwikipedia.org

Following the Second World War, scientific interest expanded beyond the initial applications to a more systematic exploration of phenylisopropylamine derivatives. nih.gov Researchers began to synthesize and study a wide array of analogs, modifying the structure to understand how chemical changes affected biological activity. This led to extensive structure-activity relationship (SAR) studies, which aimed to correlate specific structural features with pharmacological effects. acs.orgerowid.org A major focus of this research was on compounds substituted on the aromatic nucleus, particularly with methoxy (B1213986) and halogen groups. erowid.org These investigations revealed that specific substitution patterns could dramatically alter a compound's potency and its interaction with neuroreceptors. acs.orggoogle.com This foundational work on analogs such as 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) and 1-(2,5-dimethoxy-4-bromophenyl)-2-aminopropane (DOB) set the stage for the exploration of other halogenated derivatives, including iodinated compounds. acs.orgerowid.org

| Year | Key Development | Significance |

| 1887 | Phenylisopropylamine (amphetamine) is first synthesized by Lazăr Edeleanu. caymanchem.comwikipedia.org | Marks the creation of the parent compound for a large class of psychoactive substances. |

| 1927 | Gordon Alles resynthesizes phenylisopropylamine and demonstrates its stimulant properties. caymanchem.com | Leads to the first therapeutic applications and wider scientific interest. |

| 1970s | Extensive structure-activity relationship (SAR) studies on phenylisopropylamine analogs are conducted. acs.orgerowid.orggoogle.com | Researchers systematically modify the chemical structure to understand effects on biological activity, leading to the synthesis of compounds like DOM and DOB. |

| 1973 | 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI) is first synthesized. acs.orgnih.gov | Part of a SAR study to explore the effect of different aryl substituents on activity. |

| 1980s | Radiolabeled [125I]DOI is developed and utilized in research. erowid.orgnih.gov | Becomes a critical tool for labeling and studying 5-HT2 serotonin (B10506) receptors with high specificity. |

Evolution of Research Perspectives on Iodinated Phenylisopropylamines

The exploration of iodinated phenylisopropylamines is best exemplified by the research trajectory of 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI). First synthesized in 1973, DOI was created as part of a broader investigation into the structure-activity relationships of hallucinogenic phenylisopropylamines. acs.orgnih.gov Early studies focused on its general pharmacology and confirmed its activity as a potent agonist at serotonin (B10506) (5-HT) receptors. acs.org

A significant breakthrough in the study of this compound occurred with the development of a radiolabeled version, specifically by incorporating the radioactive isotope Iodine-125 (B85253) ([¹²⁵I]). erowid.orgnih.gov The synthesis of high specific activity [¹²⁵I]DOI transformed it from a compound of purely behavioral interest into an invaluable radioligand for molecular pharmacology and neuroscience research. erowid.orgacs.org

The availability of [¹²⁵I]DOI enabled researchers to conduct detailed in vitro binding studies. These studies demonstrated that it labels the high-affinity agonist state of the 5-HT₂ receptor with great specificity. acs.org This was a crucial development, as it provided a tool to selectively study the activated state of this receptor. Furthermore, [¹²⁵I]DOI proved instrumental in quantitative autoradiography, a technique used to map the distribution of receptors in the brain. nih.govnih.gov Autoradiographic studies using [¹²⁵I]DOI provided detailed maps of 5-HT₂ receptor locations throughout the rat brain, with high densities found in areas like the cerebral cortex, claustrum, and nucleus accumbens. nih.govnih.gov

Research also focused on the stereoselectivity of the compound's interactions. Studies comparing the R(-) and S(+) enantiomers of DOI found that the R(-) isomer generally exhibited higher affinity and was the more active form. nih.govnih.gov Later research using [¹²⁵I]-R-(-)DOI helped to differentiate between subtypes of the 5-HT₂ receptor family. jneurosci.org These binding studies were critical in proposing the existence of distinct 5-HT₂ₐ and 5-HT₂B receptor subtypes, a cornerstone of modern serotonin receptor classification. jneurosci.org The use of DOI in academic research thus provided fundamental insights into the complexity of the serotonergic system. mdpi.com

| Parameter | R-(-)-DOI | S-(+)-DOI |

| Receptor Target | Primarily 5-HT₂ Serotonin Receptors jneurosci.org | Primarily 5-HT₂ Serotonin Receptors nih.gov |

| Binding Affinity (Kd) | High affinity (e.g., Kd = 0.63 nM in rat cortex for [¹²⁵I]-R-(-)DOI) jneurosci.org | Lower affinity than the R-enantiomer nih.gov |

| Binding Density (Bmax) | Higher density (e.g., Bmax = 2.5 pmol/gm tissue in rat cortex for [¹²⁵I]-R-(-)DOI) jneurosci.org | Lower density compared to the R-enantiomer nih.gov |

| Research Application | Used as a selective radioligand ([¹²⁵I]-R-(-)DOI) to characterize 5-HT₂ₐ receptors. jneurosci.org | Used in comparative studies to demonstrate the stereoselectivity of the 5-HT₂ receptor binding site. nih.gov |

An in-depth examination of the chemical compound Iodophenylisopropylamine reveals a significant body of research into its synthesis and application as a research tool, particularly in the field of neuroscience. This article focuses exclusively on the chemical synthesis and isotopic labeling strategies for this compound and its analogs.

Molecular Pharmacology and Receptor Interaction Studies

Ligand Binding Profile and Receptor Affinity Investigations

Iodophenylisopropylamine, particularly its more active R-(-)-DOI enantiomer, has been extensively studied to determine its binding affinity for various receptors. wikipedia.orgacs.org These investigations utilize radioligand binding assays in preparations such as cloned human receptors expressed in cell lines or brain tissue homogenates to quantify the strength of the interaction, typically expressed as the inhibition constant (Kᵢ). tandfonline.comacs.org A lower Kᵢ value signifies a higher binding affinity.

DOI demonstrates a strong binding affinity for the serotonin (B10506) 5-HT₂ receptor family, which includes the 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂𝒸 subtypes. acs.orgnih.gov It is considered a 5-HT₂ receptor agonist, though it displays only modest selectivity between the subtypes. researchgate.net Studies have shown that DOI has a high affinity for the 5-HT₂ₐ receptor, with reported Kᵢ values ranging from 0.46 to 165 nM. wikipedia.org Its affinity for the 5-HT₂ₑ and 5-HT₂𝒸 receptors is also high, with Kᵢ values in the nanomolar range. wikipedia.orgresearchgate.net Specifically, (R)(-)DOI has been shown to have Kᵢ values of approximately 19 nM for 5-HT₂ₐ and 30 nM for 5-HT₂𝒸 receptors. wikipedia.org The compound is reported to be approximately 5- to 12-fold selective for the 5-HT₂ₐ receptor over the 5-HT₂𝒸 receptor. acs.org

The binding is stereoselective, with the R-(-)-isomer being the more active and potent enantiomer compared to the S-(+)-isomer. acs.org Research has also noted that while the 2,5-dimethoxy substitution pattern is important for high affinity, removing the two methoxy (B1213986) groups results in 4-iodoamphetamine, a compound that acts as a serotonin transporter reuptake inhibitor rather than a receptor agonist. acs.org

Table 1: Binding Affinity (Kᵢ, nM) of this compound (DOI) at Human Serotonin 5-HT₂ Receptor Subtypes A lower Kᵢ value indicates a stronger binding affinity.

In contrast to its high affinity for serotonin 5-HT₂ receptors, this compound shows very low affinity for the primary monoamine transporters. wikipedia.org Binding assays have determined its Kᵢ value to be greater than 10,000 nM for both the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). wikipedia.orgfrontiersin.org This indicates that DOI is not a significant inhibitor of dopamine or norepinephrine reuptake at pharmacologically relevant concentrations. acs.org

Its interaction with dopamine receptors is also minimal. The binding affinity for dopamine D₁, D₂, D₃, D₄, and D₅ receptors is very low, with Kᵢ values reported to be over 9,000 nM. wikipedia.org However, DOI does exhibit a moderate affinity for the α₂ₐ-adrenergic receptor, with a Kᵢ value of 74 nM. wikipedia.org

Table 2: Binding Affinity (Kᵢ, nM) of this compound (DOI) at Dopamine/Norepinephrine Sites A lower Kᵢ value indicates a stronger binding affinity.

Mechanisms of Receptor Agonism and Partial Agonism in In Vitro Systems

This compound acts as a partial agonist at 5-HT₂ₐ receptors. psychiatrist.comresearchgate.netnih.gov In in vitro electrophysiological studies on rat piriform cortex, DOI was found to be a highly potent partial agonist. psychiatrist.com The maximal excitation it produced was approximately 55% of the effect of a near-maximal concentration of serotonin. psychiatrist.com

The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq signal transduction pathway. nih.govwikipedia.org Upon agonist stimulation by a compound like DOI, the Gαq subunit dissociates and activates phospholipase C (PLC). nih.gov This leads to the production of second messengers diacylglycerol (DAG) and inositol (B14025) triphosphate (IP₃), which subsequently stimulate protein kinase C (PKC) and the release of intracellular calcium (Ca²⁺). nih.gov Functional assays measuring inositol phosphate (B84403) accumulation are commonly used to determine the potency and efficacy of 5-HT₂ₐ agonists. nih.gov

Further in vitro studies using cultured cortical neurons have shown that DOI can induce the phosphorylation of other proteins, such as p21-activated kinase (PAK), and can facilitate synaptic plasticity through mechanisms dependent on the NMDAR receptor. nih.gov In the basolateral amygdala (BLA), DOI has been shown to induce the activation of GABAergic interneurons. nih.gov

Receptor Occupancy Studies in Isolated Systems

Receptor occupancy (RO) assays are used to measure the degree to which a drug binds to its target receptor. tandfonline.comnih.gov In isolated systems, such as cell membranes or tissue homogenates, this is often accomplished using radioligands. nih.govwikipedia.org The radio-iodinated form of R-(-)-DOI, [¹²⁵I]R-(-)-DOI, is frequently used as a radioligand itself to label and quantify 5-HT₂ₐ receptors in these preparations. acs.orguchile.cl

These in vitro assays allow for the determination of the density of receptors in a given tissue (Bₘₐₓ) and the affinity (Kᵢ or K₋) of a drug for that receptor. nih.govwikipedia.org For example, studies using [¹²⁵I]DOI in scintillation proximity assay (SPA) format have been developed to specifically measure the high-affinity binding state of agonists for 5-HT₂ receptors. nih.gov Such studies have determined that the agonist high-affinity binding sites account for a small percentage of the total receptor population: 4.0% for the 5-HT₂ₐ receptor and 2.3% for the 5-HT₂C receptor. nih.gov These in vitro occupancy studies are crucial for correlating binding affinity with functional potency and for understanding the drug-receptor interaction without the complexities of a whole biological system. tandfonline.com

Enzymatic Modulation Studies (e.g., Monoamine Oxidase Interactions)

Monoamine oxidase (MAO) is an enzyme family responsible for the degradation of monoamine neurotransmitters. The two main isoforms are MAO-A and MAO-B. Studies on the interaction between this compound and MAO enzymes indicate that it is a very weak inhibitor. In vitro studies measuring the concentration required to inhibit 50% of enzyme activity (IC₅₀) have reported values of 37,000 nM for MAO-A and >200,000 nM for MAO-B. wikipedia.org

Other research on related amphetamine derivatives has shown that while some para-mono-substituted compounds can inhibit MAO enzymes, the introduction of two methoxy groups, as is the case in DOI, tends to abolish this activity. researchgate.net Therefore, DOI is not considered a significant MAO inhibitor and its pharmacological effects are not attributed to enzymatic modulation but rather to its direct action at receptors. wikipedia.orgresearchgate.net

Metabolic Pathways and Biotransformation in Research Models

Identification of Major Metabolic Transformations

The metabolism of iodinated phenylalkylamines generally proceeds through Phase I and Phase II biotransformation reactions, typical for xenobiotics. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. youtube.com

Research on closely related analogues provides insight into the expected metabolic pathways. For instance, studies in rat models on 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I), a compound structurally similar to iodophenylisopropylamine, have identified several major metabolic transformations. nih.govresearchgate.net These include:

O-demethylation: The removal of one or more methyl groups from the methoxy (B1213986) substituents on the phenyl ring.

N-acetylation: The addition of an acetyl group to the primary amine.

Deamination: The removal of the amine group, which is often followed by oxidation of the resulting intermediate to a carboxylic acid. nih.govresearchgate.net

Other biotransformations observed in analogous psychoactive substances include hydroxylation of the alkyl side chain or the aromatic ring, dealkylation, and oxidative deamination. nih.gov The primary goal of these transformations is to convert the lipophilic parent compound into more polar derivatives that can be more easily eliminated from the body. nih.gov

Table 1: Key Phase I Metabolic Transformations Identified for Iodinated Phenylalkylamines and Related Compounds

| Metabolic Reaction | Description | Likely Outcome |

|---|---|---|

| O-Demethylation | Enzymatic removal of a methyl group from a methoxy ether functional group. | Increases polarity by exposing a hydroxyl group. |

| N-Acetylation | Addition of an acetyl group to the nitrogen atom of the amine. | Can alter the pharmacological properties of the molecule. |

| Oxidative Deamination | Removal of the amine group via oxidation, often leading to a ketone intermediate. | Precursor step to the formation of carboxylic acid metabolites. |

| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the molecule. | Significantly increases the water solubility of the compound. |

| Oxidation | Conversion of an aldehyde intermediate (from deamination) to a carboxylic acid. | Produces a highly polar metabolite for efficient excretion. nih.gov |

Role of Specific Enzyme Systems (e.g., Cytochrome P450) in Biotransformation

The Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is the most important enzyme system involved in the Phase I metabolism of drugs and other foreign compounds. mdpi.comnih.gov These enzymes are predominantly found in the liver and are responsible for catalyzing oxidative reactions. youtube.comnih.gov The biotransformation of this compound and its analogues is heavily dependent on this system.

CYP enzymes facilitate key oxidative reactions, including hydroxylation and O-demethylation, which are primary steps in the metabolism of many phenylisopropylamines. mdpi.comresearchgate.net Among the various CYP isoforms, the CYP1, CYP2, and CYP3 families are responsible for metabolizing the vast majority of xenobiotics. nih.gov Research on structurally similar compounds suggests that specific isoforms play a predominant role. For example, the metabolism of 4,4′-dimethylaminorex was found to be principally mediated by the CYP2D6 isoenzyme. unife.it

Genetic polymorphisms in CYP enzymes, particularly CYP2D6, can lead to significant inter-individual differences in metabolic activity. nih.gov This can result in distinct metabolic profiles, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers, which can alter the biotransformation and clearance of a substrate. nih.govunife.it

Table 2: Major Human Cytochrome P450 Isoforms and Their Role in Drug Metabolism

| CYP Isoform Family | Key Isoforms | General Substrates & Reactions Catalyzed |

|---|---|---|

| CYP1 | CYP1A2 | Metabolism of aromatic and heterocyclic amines; involved in oxidation. |

| CYP2 | CYP2C9, CYP2C19, CYP2D6 | Metabolize a large percentage of clinical drugs; involved in hydroxylation, demethylation, and deamination. CYP2D6 is key for many psychoactive compounds. unife.ityoutube.com |

| CYP3 | CYP3A4, CYP3A5 | Responsible for the metabolism of the largest number of drugs; catalyzes oxidation of a wide variety of structures. nih.gov |

Characterization of Metabolites in In Vitro Systems and Animal Models (Purely Biochemical Focus)

To understand the biotransformation of this compound without clinical trials, researchers rely on in vitro systems and preclinical animal models. These models are essential for identifying metabolites and elucidating metabolic pathways.

In Vitro Systems:

Isolated Hepatocytes: These cells contain the full complement of metabolic enzymes and provide a reliable model for predicting human metabolism. Studies using isolated rat and human hepatocytes to investigate N-isopropyl-p-iodoamphetamine (IMP) found that while identical metabolites were produced, the rate of metabolism varied significantly between species and sexes (rat > human; female > male). nih.gov

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, especially CYPs. frontiersin.org Pooled human liver microsomes (pHLM) are frequently used to generate and identify Phase I metabolites of new psychoactive substances. nih.gov This method allows for the characterization of primary oxidative transformations in a controlled environment.

In Vivo Animal Models:

Rodent Models: The rat is a commonly used animal model for studying drug metabolism. Following oral administration of 4-iodo-2,5-dimethoxyphenethylamine (2C-I) to male Sprague-Dawley rats, urine analysis by gas chromatography-mass spectrometry (GC/MS) successfully identified several metabolites. nih.govresearchgate.net The identified compounds confirmed that O-demethylation, N-acetylation, and deamination followed by oxidation were the primary metabolic routes in this in vivo model. nih.gov Animal models are also crucial for identifying Phase II metabolites, such as glucuronide and sulfate (B86663) conjugates, which are formed to complete the detoxification process before urinary and fecal excretion. psu.edu

Table 3: Summary of Findings from Research Models on this compound and Analogues

| Model System | Compound Studied | Major Findings & Metabolites Identified | Citation(s) |

|---|---|---|---|

| Sprague-Dawley Rats (in vivo) | 4-iodo-2,5-dimethoxyphenethylamine (2C-I) | Identification of urinary metabolites resulting from O-demethylation, N-acetylation, and deamination/oxidation to a carboxylic acid. | nih.govresearchgate.net |

| Isolated Rat & Human Hepatocytes (in vitro) | N-isopropyl-p-iodoamphetamine (IMP) | Produced labeled metabolites similar to those seen in vivo. Showed species- and sex-dependent differences in metabolic rates. | nih.gov |

| Pooled Human Liver Microsomes (pHLM) (in vitro) | 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) (analogue) | Generated 12 different Phase I metabolites, primarily through mono- or dihydroxylation, demethylation, and oxidative deamination. | nih.gov |

Advanced Analytical Methodologies for Research Characterization

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental in the analysis of Iodophenylisopropylamine, providing the means to separate the compound from complex matrices and quantify its presence with high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. filab.fr This method combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. chromatographyonline.com For the analysis of this compound and its analogs, GC-MS is widely accepted and has been described as a "gold standard" for drug analysis due to its ability to provide structural information through fragmentation patterns. researchgate.net

In a typical GC-MS analysis of this compound, the sample, often after extraction and derivatization, is injected into the gas chromatograph. swgdrug.org The compound then travels through a capillary column, such as a DB-1 MS, where it is separated from other components based on its boiling point and affinity for the stationary phase. swgdrug.org The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum of this compound provides a unique fingerprint that allows for its definitive identification. swgdrug.org

Derivatization is often employed to improve the chromatographic properties of amphetamine-related drugs, including this compound. jfda-online.com Reagents like 2,2,2-trichloroethyl chloroformate can be used to create derivatives that are more volatile and produce characteristic mass spectra, enhancing detection and quantification. researchgate.net

Table 1: Example GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Oven Program | 100°C initial, ramp to 300°C at 12°C/min, hold for 9 min |

| MS Scan Range | 30-550 amu |

| Retention Time | ~11.329 min |

This table presents a generalized set of parameters. Actual conditions may vary based on the specific instrument and analytical goals. swgdrug.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS, particularly for compounds that are less volatile or thermally labile. wikipedia.org This technique is noted for its high sensitivity and selectivity, making it suitable for detecting trace amounts of substances in complex biological matrices. measurlabs.commdpi.com

In the analysis of this compound and related phenethylamines, LC-MS/MS provides robust and sensitive detection. fda.gov.tw The methodology typically involves separating the compound on a reversed-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent like acetonitrile, both often containing a small percentage of formic acid to improve ionization. nih.gov The separated analyte then enters the tandem mass spectrometer, where it undergoes fragmentation, and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring or MRM), providing a high degree of specificity and quantitative accuracy. oup.com

LC-MS/MS has been successfully applied to the simultaneous screening of numerous phenethylamine (B48288) derivatives in various samples. fda.gov.tw Its advantages over GC-MS include the general elimination of the need for derivatization and its superior sensitivity for many applications. rsc.org

Table 2: Example LC-MS/MS Parameters for Phenethylamine Analysis

| Parameter | Value |

| Column | Phenyl-Hexyl column (e.g., 10 cm × 2.1 mm i.d., 1.7 µm) |

| Mobile Phase A | 0.1% formic acid in water with 5 mM ammonium (B1175870) acetate |

| Mobile Phase B | 0.1% formic acid in methanol |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table presents a generalized set of parameters. Actual conditions may vary based on the specific instrument and the full panel of analytes. fda.gov.tw

Chiral Separation Techniques for Enantiomers

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. These enantiomers can have different pharmacological and toxicological properties. Therefore, their separation and individual analysis are crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for enantioselective separation. csfarmacie.cznih.gov

The principle behind chiral chromatography is the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and thus, separation. csfarmacie.cz This "three-point interaction" model is a fundamental concept in chiral recognition. csfarmacie.cz Polysaccharide-based chiral columns are commonly used for the enantioseparation of amphetamine-like compounds. uab.cat

Another approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov For instance, amphetamine enantiomers have been successfully separated after derivatization with (S)-N-(heptafluorobutyryl)-prolyl chloride. nih.gov

Various techniques are available for chiral separation, including classical resolutions through diastereomeric salt formation and enzymatic resolutions. symeres.com The choice of method depends on the specific requirements of the analysis, whether for analytical quantification or preparative isolation of pure enantiomers. rsc.org

Spectroscopic Characterization and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound's identity. These methods provide detailed information about the molecular structure and functional groups present in the compound. mdma.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to elucidate the structure of this compound.

In the ¹H NMR spectrum of 2,5-dimethoxy-4-iodoamphetamine (DOI), specific chemical shifts and splitting patterns correspond to the different protons in the molecule, including those on the aromatic ring, the methoxy (B1213986) groups, and the isopropylamine (B41738) side chain. mdma.chswgdrug.org For example, the protons of the methyl group on the side chain typically appear as a doublet. monash.edu

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum of DOI shows distinct signals for each unique carbon atom, including the two methoxy carbons, the six aromatic carbons, and the three carbons of the isopropylamine chain. monash.edu The purity and identity of the compound can be confirmed by comparing the observed NMR data with established reference spectra. monash.edunih.gov

Table 3: Representative ¹H NMR Data for 2,5-Dimethoxy-4-iodoamphetamine (DOI) HCl

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | s | 1H | Aromatic H |

| ~6.9 | s | 1H | Aromatic H |

| ~3.8 | s | 3H | Methoxy H |

| ~3.7 | s | 3H | Methoxy H |

| ~3.5 | m | 1H | Methine H |

| ~2.9 | dd | 1H | Methylene H |

| ~2.7 | dd | 1H | Methylene H |

| ~1.2 | d | 3H | Methyl H |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument. This data is illustrative. swgdrug.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands corresponding to N-H stretching of the amine group, C-H stretching of the alkyl and aromatic groups, C-O stretching of the methoxy ethers, and C-I stretching. Fourier Transform Infrared Spectroscopy (FTIR) has been used in the confirmation of the identity of DOI. regulations.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. researchgate.net While UV-Vis spectra are generally less specific than NMR or IR spectra, they can be useful for quantification and for providing initial characterization. ugm.ac.id The UV spectrum of this compound is characterized by absorption maxima determined by the substituted benzene (B151609) chromophore. However, specific UVmax data for this compound is not consistently reported in readily available literature. swgdrug.org

Radiochemical Purity Assessment for Labeled Compounds

The synthesis of radiolabeled compounds, such as those incorporating iodine-123 ([¹²³I]) or iodine-125 (B85253) ([¹²⁵I]), is a cornerstone of in vivo imaging and receptor binding studies. erowid.orgosti.govacs.org Ensuring the radiochemical purity of these compounds is paramount for accurate and reproducible experimental outcomes. ijpba.info Radiochemical purity is defined as the proportion of the total radioactivity present in the desired chemical form. ijpba.info Impurities can arise from unreacted radioiodide, byproducts of the labeling reaction, or degradation of the final product. snmjournals.org

Several analytical techniques are employed to assess the radiochemical purity of radioiodinated phenylisopropylamines. High-Performance Liquid Chromatography (HPLC) is a widely used method, allowing for the separation of the desired radiolabeled compound from potential impurities based on their physicochemical properties. nih.govekb.eg Radio-HPLC analysis, where the eluent is passed through a radioactivity detector, enables the quantification of the radioactivity associated with each separated peak, thereby determining the radiochemical purity. nih.govmdma.ch For instance, in the synthesis of [¹²⁵I]- and [¹²³I]-labeled (R)- and (S)-2,5-dimethoxy-4-iodophenylisopropylamine (DOI), radio-HPLC was used to analyze the reaction mixture and ensure complete deblocking of protecting groups. mdma.ch

Thin-Layer Chromatography (TLC) and paper chromatography are other common methods for assessing radiochemical purity. ekb.egacs.orgiaea.org These techniques separate compounds based on their differential migration on a stationary phase with a mobile phase. The distribution of radioactivity on the chromatogram is then measured to calculate the percentage of the desired radiolabeled compound. ekb.egiaea.org For example, in the quality control of [¹²³I]Iofetamine (IMP), two different commercial products were found to have significantly different radiochemical purities when assessed. nih.gov

The stability of the radiolabeled compound is also a critical factor, as degradation over time can lead to a decrease in radiochemical purity. snmjournals.org Stability studies often involve analyzing the compound at various time points after synthesis to monitor for the formation of radiochemical impurities. snmjournals.orgacs.org

Table 1: Comparison of Radiochemical Purity Assessment Methods

| Analytical Method | Principle of Separation | Typical Application | Key Findings/Considerations |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Separation and quantification of radiolabeled compounds and impurities. | Provides high resolution and accurate quantification of radiochemical purity. nih.govmdma.ch |

| Thin-Layer Chromatography (TLC) | Differential migration on a solid support with a liquid mobile phase. | Rapid assessment of radiochemical purity. | A simpler, faster alternative to HPLC, suitable for routine quality control. ekb.egacs.org |

| Paper Chromatography | Partitioning between a stationary paper phase and a mobile solvent. | Determination of free radioiodide and labeled compound ratios. | A classic method still used for certain radiochemical purity assessments. ekb.egiaea.org |

| Cellulose Acetate Electrophoresis (CAE) | Separation based on charge and size in an electric field. | Analysis of radiolabeled proteins and antibodies. | Used to determine the radiochemical purity of larger biomolecules. acs.org |

Electrochemical Detection and Sensing Approaches (e.g., Neurochemical Probes)

Electrochemical methods offer a sensitive and often rapid means of detecting and quantifying electroactive compounds like phenylisopropylamines. nih.govuantwerpen.be These techniques are particularly valuable for developing neurochemical probes to study the dynamics of neurotransmitters in the brain. nih.govmdpi.com

Voltammetric techniques, such as square-wave voltammetry (SWV) and differential pulse voltammetry (DPV), are frequently used for the electrochemical detection of amphetamine and its analogs. uantwerpen.beresearchgate.net These methods involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. However, the direct electrochemical detection of primary amines like amphetamine can be challenging. researchgate.net To overcome this, derivatization strategies have been developed to convert the non-electroactive primary amine into an electroactive species. researchgate.netuantwerpen.be

Electrochemical sensors, often based on modified electrodes, provide a platform for the selective and sensitive detection of target analytes. nih.govresearchgate.net For instance, screen-printed electrodes (SPEs) offer a low-cost and disposable option for on-site analysis. researchgate.net The surface of these electrodes can be modified with various materials to enhance their performance. For example, paraformaldehyde-coated sensors have been developed for the improved detection of amphetamine. researchgate.net Another approach involves the use of electrochemiluminescence (ECL), where an electrochemical reaction generates light, offering high sensitivity. nih.gov ECL sensors using [Ru(bpy)₃]²⁺-Nafion composite films have been successfully employed for the detection of methamphetamine and amphetamine. nih.gov

Fluorescent false neurotransmitters (FFNs) represent a powerful class of neurochemical probes that can be used to visualize and study monoamine neurotransmitter pathways. nih.govcolumbia.edu These synthetic fluorescent analogs of neurotransmitters are taken up by specific transporters, such as the serotonin (B10506) transporter (SERT) and vesicular monoamine transporter 2 (VMAT2), allowing for the labeling and tracking of monoaminergic neurons and vesicles. nih.govtocris.commedchemexpress.com While not a direct electrochemical method, the development and characterization of these probes often involve electrochemical principles and they can be used in conjunction with electrochemical techniques for a multi-modal analysis of neurochemical systems.

Table 2: Electrochemical and Sensing Approaches for Phenylisopropylamine Analogs

| Technique | Principle | Application | Key Features |

|---|---|---|---|

| Square-Wave Voltammetry (SWV) | A potential waveform is applied to the electrode, and the current is sampled at two points. | Detection and quantification of electroactive species. | High sensitivity and fast scan rates. researchgate.net |

| Differential Pulse Voltammetry (DPV) | Pulses of increasing amplitude are superimposed on a linear voltage ramp. | Analysis of seized drug samples. | Good sensitivity and resolution. uantwerpen.be |

| Electrochemiluminescence (ECL) | Light emission from an electrochemically generated species. | Sensitive detection of amphetamine-type stimulants. | Offers very low detection limits. nih.gov |

| Modified Screen-Printed Electrodes (SPEs) | Disposable electrodes with chemically modified surfaces. | On-site screening of illicit drug samples. | Low-cost, portable, and suitable for rapid analysis. researchgate.net |

| Fluorescent False Neurotransmitters (FFNs) | Fluorescent analogs of neurotransmitters that are transported into neurons. | Imaging and tracking of monoamine neurotransmitter systems. | Allows for high-resolution visualization of neuronal activity. nih.govtocris.com |

Structure Activity Relationship Sar and Computational Modeling

Correlational Analysis of Structural Features and Receptor Binding/Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological effects. collaborativedrug.com For Iodophenylisopropylamine, a member of the 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA) family, research has focused on how different substituents on the phenyl ring influence its binding affinity and functional activity at serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2B subtypes. nih.gov

Key findings from SAR studies on this compound and related compounds include:

Role of the 4-Position Substituent: The nature of the substituent at the 4-position of the phenyl ring is a critical determinant of receptor affinity. acs.orgnih.gov For a series of 2,5-DMA analogs, a correlation has been observed between the lipophilicity (hydrophobicity) of the 4-position substituent and the affinity for both rat brain 5-HT2 receptors and human 5-HT2A receptors. nih.gov

Methoxy (B1213986) Groups: The two methoxy groups at the 2- and 5-positions are generally considered nearly essential for high-affinity binding to 5-HT2 receptors. nih.gov Removal of one or both of these groups leads to a significant decrease in affinity. acs.org

Stereoselectivity: The binding of these compounds is stereoselective, with the R-(-)-isomer typically exhibiting higher affinity for 5-HT2 receptors than the S-(+)-isomer. nih.gov

Affinity vs. Agonist Action: Importantly, high affinity for the 5-HT2A receptor does not always equate to potent agonist activity. Some analogs with bulky substituents at the 4-position display high affinity but act as antagonists. nih.gov This suggests that the structural requirements for binding and for receptor activation are distinct. nih.gov

A study comparing the binding of various 4-substituted 2,5-DMA analogs at human 5-HT2A and 5-HT2B receptors found a significant correlation between their affinities at these two receptor subtypes. nih.gov This suggests that the structural features governing binding to both receptors share commonalities. However, the same study revealed that while affinity for the 5-HT2B receptor correlated with the lipophilicity of the 4-position substituent, this did not predict whether the compound would act as an agonist or an antagonist. nih.gov

Table 1: Binding Affinities (Ki, nM) of Selected Phenylisopropylamine Derivatives at 5-HT2A Receptors

| Compound | 4-Substituent | 5-HT2A Ki (nM) |

| DOI | Iodo | Data not consistently available in this format |

| DOB | Bromo | 63 acs.org |

| DOM | Methyl | Data not consistently available in this format |

| Amphetamine | Hydrogen | > 40,000 nih.gov |

| This table is for illustrative purposes and highlights the significant impact of the 4-substituent on receptor affinity. DOI (this compound) is a high-affinity ligand, and its bromo- and methyl-analogs (DOB and DOM) are also potent. In contrast, the parent compound amphetamine, which lacks the 2,5-dimethoxy and 4-iodo groups, has negligible affinity. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models use physicochemical properties or molecular descriptors to predict the activity of new or untested compounds. wikipedia.orglongdom.org

For this compound and its analogs, QSAR studies have been employed to understand the factors driving their interaction with 5-HT2 receptors. nih.govnih.gov An early QSAR analysis of DOX compounds (where X represents the 4-position substituent) demonstrated that the affinity for 5-HT2 receptors could be explained by the lipophilic and electronic characteristics of the 4-position substituent. acs.org

More recent research confirmed that for a series of 13 related compounds, the affinity for human 5-HT2A receptors correlated with the lipophilicity of the 4-position substituent. nih.gov This relationship, however, was not a simple linear one. A prior QSAR study had indicated that activity tends to increase with the volume of the para substituent up to a certain point, after which it decreases, suggesting an optimal size for this group. mdma.ch

QSAR studies are powerful tools in drug discovery, as they can:

Guide the synthesis of new analogs with potentially improved activity. spu.edu.sy

Help to avoid synthesizing compounds with undesirable properties.

Provide insights into the mechanism of action of a drug. spu.edu.sy

It's important to note that QSAR models are typically developed for a specific biological activity and a congeneric series of compounds. longdom.org Their predictive power is limited to the chemical space covered by the training set of molecules. mdpi.com

Pharmacophore Development and Molecular Recognition Principles

A pharmacophore is an abstract representation of the steric and electronic features of a molecule that are necessary to ensure its optimal interaction with a specific biological target. unina.it Pharmacophore models are crucial in drug design, particularly for virtual screening of large chemical libraries to identify new potential ligands. mdpi.com

The development of a pharmacophore model for this compound and its analogs involves identifying the key chemical features responsible for their binding to the 5-HT2A receptor. unina.it These features typically include:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

Positive ionizable groups

The process of pharmacophore development generally involves:

Selection of a set of active ligands: A group of molecules with known affinity for the target receptor is chosen. unina.it

Conformational analysis: The possible three-dimensional shapes (conformations) of each ligand are explored. unina.it

Superimposition: The conformations of the different ligands are aligned to identify common chemical features in a consistent spatial arrangement. unina.it

Model generation and validation: A pharmacophore model is built based on the common features and then tested for its ability to distinguish between active and inactive compounds. mdpi.com

The principles of molecular recognition govern the interaction between this compound and its receptor. nih.gov This interaction is a highly specific process driven by a combination of non-covalent forces, including:

Hydrogen bonds: These occur between the amine group of the ligand and specific amino acid residues in the receptor.

Hydrophobic interactions: The phenyl ring and its substituents can interact with non-polar regions of the receptor binding pocket.

Electrostatic interactions: The charged amine group can form ionic bonds with negatively charged residues in the receptor.

Understanding these molecular recognition principles is essential for interpreting SAR data and for the rational design of new ligands with improved affinity and selectivity. nih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools to investigate the properties of molecules and their interactions at an atomic level. ru.nlyoutube.com These methods complement experimental studies by offering insights that are often difficult or impossible to obtain through laboratory experiments alone.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of a ligand. ecampusontario.ca

In the context of this compound, molecular docking simulations can be used to:

Predict the binding pose of the molecule within the 5-HT2A receptor's binding pocket.

Identify the key amino acid residues involved in the interaction.

Estimate the binding affinity of the ligand for the receptor.

The docking process typically involves:

Preparation of the receptor and ligand structures: Three-dimensional structures of both the receptor (often obtained from X-ray crystallography or homology modeling) and the ligand are prepared. biorxiv.org

Sampling of ligand conformations and orientations: The ligand is placed in the receptor's binding site, and its various possible conformations and orientations are explored.

Scoring: A scoring function is used to evaluate the "goodness of fit" for each pose, and the poses are ranked based on their predicted binding energy. nih.gov

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By simulating the motions of atoms and molecules over time, MD can provide detailed information about the conformational flexibility of ligands and receptors, as well as the dynamics of their interaction. nih.gov

For this compound, MD simulations can be used to:

Analyze the conformational landscape of the molecule and identify its most stable conformations. mun.ca

Study the dynamic changes that occur in the receptor upon ligand binding.

Investigate the stability of the ligand-receptor complex over time. mdpi.com

Calculate the free energy of binding, which is a more accurate measure of binding affinity than the scores provided by most docking programs. biorxiv.org

MD simulations start with an initial set of coordinates for all atoms in the system and then use Newton's laws of motion to calculate the forces on each atom and their subsequent movements over small time steps. mdpi.com The resulting trajectory provides a detailed picture of the system's dynamic behavior. nih.gov The combination of molecular docking and MD simulations is a powerful approach for studying ligand-receptor interactions, as docking can provide a starting point for the more computationally intensive MD simulations. nih.gov

Iodophenylisopropylamine As a Neurochemical Research Tool

Application as a Selective Ligand for Receptor Characterization

Iodophenylisopropylamine (DOI) is widely recognized as a selective agonist for the 5-HT2 family of serotonin (B10506) receptors, with a particular prominence in studying the 5-HT2A and 5-HT2C subtypes. acs.orgresearchgate.net While it demonstrates some affinity for other receptors, its preferential binding to 5-HT2 receptors has made it a valuable tool for differentiating between serotonin receptor populations. acs.orgcapes.gov.br The development of DOI and other phenylalkylamines, which lack the indolealkylamine structure of serotonin itself, provided researchers with probes that exhibit higher affinity for 5-HT2 receptors compared to 5-HT1 receptors. acs.org

The selectivity of DOI has been a critical factor in its widespread use. For instance, studies have shown that serotonin (5-HT) has a 250-fold higher selectivity for sites labeled by the radioiodinated version of DOI ([¹²⁵I]R-(-)DOI) compared to sites labeled by the antagonist ³H-ketanserin. capes.gov.brnih.gov This high affinity and selectivity allow for precise characterization of the 5-HT2A receptor's agonist-binding state. acs.org The R(-) enantiomer of DOI is notably more potent than the S(+) enantiomer, a stereoselectivity that is consistent across various in vitro and in vivo assays. acs.org However, it is important to note that while DOI is selective, it is not entirely specific, and its binding to 5-HT2C receptors and potential interactions with other receptors must be considered when interpreting experimental results. acs.orgmdpi.com

Development and Utilization of Radioligands in Receptor Mapping Studies

The synthesis of radiolabeled versions of DOI, particularly with iodine-125 (B85253) ([¹²⁵I]DOI), has been a significant advancement in neuropharmacology. mdma.cherowid.org These radioligands allow for the direct visualization and quantification of 5-HT2A/2C receptors in the brain and other tissues through techniques like autoradiography. mdpi.comnih.gov The high specific activity achievable with iodine isotopes provides a sensitivity that is often superior to tritiated ligands. mdma.ch

Autoradiographic studies using [¹²⁵I]DOI have been instrumental in mapping the distribution of 5-HT2A receptors in the brains of various animal models, including rats. mdpi.comnih.govresearchgate.net These studies have revealed a high density of [¹²⁵I]DOI binding sites in specific brain regions, such as the deeper layers of the cerebral cortex and the claustrum, with sparse binding in areas like the striatum, confirming the ligand's specificity for serotonin receptors. mdpi.com The patterns of [¹²⁵I]DOI binding are similar to those observed with other 5-HT2 receptor radioligands. researchgate.net Quantitative autoradiography allows for the determination of receptor density (Bmax) and affinity (Kd) in different brain structures, providing a detailed anatomical and functional picture of the 5-HT2 receptor system. nih.govnih.govjneurosci.org This technique has been crucial for understanding the regional differences in receptor expression and how these might relate to the diverse functions of the serotonin system. nih.gov

Contributions to Understanding Neurotransmitter System Function

The use of DOI has significantly contributed to our understanding of the complex roles of the serotonin system in the brain. mdpi.comfrontiersin.orgcornell.edupsychiatryonline.org As a potent 5-HT2A/2C receptor agonist, DOI has been employed to probe the physiological and behavioral consequences of activating these receptors. acs.org The serotonin system is implicated in a vast array of functions, including mood, cognition, and perception, and tools like DOI are essential for dissecting the specific contributions of the 5-HT2A receptor to these processes. frontiersin.orgwikipedia.org

Research utilizing DOI has provided insights into how the 5-HT2A receptor modulates the activity of other neurotransmitter systems. For example, activation of 5-HT2A receptors can influence the release of other key neurotransmitters, thereby affecting a wide range of neural circuits. elifesciences.org Studies have investigated the effects of DOI on neurotransmitter levels in various brain regions, helping to elucidate the intricate interplay between different neurochemical systems. dntb.gov.ua Furthermore, the behavioral effects induced by DOI in animal models, such as the head-twitch response in mice, have become standard assays for assessing 5-HT2A receptor agonism and for screening new compounds that target this receptor. acs.org These studies have helped to link the activation of a specific receptor subtype to observable behaviors, providing a crucial bridge between molecular pharmacology and systems neuroscience. mdpi.com

Utility in Investigating Receptor Biased Agonism and Signaling Pathways

The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize different conformational states of a receptor, leading to the preferential activation of specific downstream signaling pathways. mdpi.complos.org DOI has proven to be a valuable tool in investigating this phenomenon at the 5-HT2A receptor. mdpi.com The 5-HT2A receptor, like many G protein-coupled receptors (GPCRs), can signal through multiple intracellular cascades, most notably the Gq/11 pathway leading to phospholipase C (PLC) activation and the β-arrestin pathway. wikipedia.orgnih.govfrontiersin.org

Studies comparing the signaling profiles of DOI with other 5-HT2A receptor ligands have revealed distinct signaling "signatures." nih.gov For example, research has shown that DOI can potently activate the Gq-mediated PLC pathway, leading to the production of inositol (B14025) phosphates (IP3) and diacylglycerol (DAG). nih.gov Some studies suggest that the hallucinogenic effects of agonists like DOI may be linked to their specific signaling properties, potentially a bias towards Gq signaling over β-arrestin recruitment. acs.org In contrast, other ligands might engage these pathways differently, leading to distinct physiological outcomes. nih.govfrontiersin.orgacs.org The ability of DOI to differentially activate these pathways has made it a key compound for exploring how ligand-specific signaling can translate into diverse cellular and behavioral responses, offering a more nuanced understanding of GPCR function beyond simple receptor activation or blockade. nih.govfrontiersin.orgpnas.org

Future Research Directions

Exploration of Novel Analogs with Enhanced Receptor Selectivity

Structure-activity relationship (SAR) studies have been fundamental in understanding how chemical modifications influence potency and efficacy. acs.orgmdma.ch Future work will likely focus on subtle structural alterations to fine-tune receptor interaction. For example, modifying the substituents at the 4-position of the phenyl ring has been shown to dramatically alter activity, with some large substituents converting agonists into antagonists. acs.orgnih.gov The exploration of different halogen substitutions or the introduction of other functional groups could yield compounds with unique selectivity profiles. core.ac.uksmolecule.com For instance, removing the 5-methoxy group of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine results in a significant decrease in affinity, highlighting the importance of both methoxy (B1213986) groups for strong binding. acs.org

The development of fluorescent ligands based on the 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine chemical structure has already begun, creating tools for visualizing 5-HT2B receptors. monash.edu Further synthesis of such probes for other receptor subtypes would be invaluable. Additionally, creating analogs where the α-methyl group is altered or the amine is functionalized could lead to compounds that differentiate between the 5-HT2A, 5-HT2B, and 5-HT2C receptors with greater precision. core.ac.uknih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Phenylisopropylamine Analogs

| Structural Modification | Observed Effect on Receptor Interaction | Reference(s) |

|---|---|---|

| 4-Position Substituent | Potency is sensitive to the size and electronic character of the substituent. Large/extended groups (e.g., benzyl, n-hexyl) can result in antagonist activity at 5-HT2 receptors. | acs.orgnih.gov |

| 2,5-Methoxy Groups | Both methoxy groups are considered nearly essential for high-affinity 5-HT2 receptor binding. Removal of the 5-methoxy group from 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine causes a 10-fold drop in affinity. | acs.org |

| α-Methyl Group | The presence of the α-methyl group (making it a phenylisopropylamine) generally results in higher in vivo potency compared to its phenethylamine (B48288) counterpart (lacking the methyl group). | core.ac.uk |

| Enantiomers | The (R)-enantiomers of DOX-type agents, including 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine, are typically more potent than their (S)-enantiomers. | mdma.chnih.gov |

| N-Alkylation | Generally decreases or abolishes hallucinogenic activity, with some exceptions. | acs.org |

Integration of Multi-Omics Data in Pharmacological Characterization

To achieve a holistic understanding of the biological impact of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine, future pharmacological studies should integrate multi-omics data. pharmalex.com This approach moves beyond single-receptor interactions to map the broader systems-level changes induced by the compound. The integration of genomics, transcriptomics, proteomics, and metabolomics can reveal the complex network of biological processes affected. nih.govmdpi.com

Genomics and Transcriptomics: Analyzing how 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine alters gene expression in different brain regions or cell types can identify downstream signaling pathways and potential new targets. mdpi.com This could reveal, for instance, changes in the expression of genes related to neuroplasticity, inflammation, or other cellular processes.

Proteomics: Since proteins are often the direct targets of drugs and their downstream effectors, proteomics can provide a more direct measure of the compound's functional impact than transcriptomics. nih.gov Characterizing changes in the proteome following exposure can help identify biomarkers and more accurately reflect the molecular mechanisms of action.

Metabolomics: Studying the shifts in metabolic profiles can offer insights into how the compound affects cellular energy and neurotransmitter metabolism.

The integration of these diverse datasets is computationally challenging but offers the potential to build comprehensive models of the compound's effects, reduce false positives common in single-omics analyses, and ultimately enhance the discovery of new therapeutic applications. mdpi.comfrontiersin.org Single-cell multi-omics techniques could be particularly powerful, allowing researchers to dissect the heterogeneous responses of different cell types within complex tissues like the brain. mdpi.com

Advancements in In Vitro and Ex Vivo Research Models

The development and application of more sophisticated research models are critical for improving the translation of preclinical findings. While traditional in vitro cell line studies and ex vivo tissue preparations have been valuable, they have limitations. nih.govresearchgate.net Future research will benefit from adopting advanced models that better recapitulate human physiology. nih.govmdpi.com

3D Cell Cultures and Organoids: Brain organoids, which are three-dimensional cultures derived from stem cells that self-organize into structures mimicking the developing human brain, offer a more complex and physiologically relevant system than 2D cell cultures. biobide.com These models can be used to study the effects of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine on neuronal development, connectivity, and network activity in a human-derived system.

Microphysiological Systems (Organs-on-a-Chip): These devices contain cultured cells in a micro-environment that simulates the mechanical and physiological conditions of an organ. A "brain-on-a-chip" could be used to study the compound's effects on the blood-brain barrier or specific neural circuits with high fidelity.

Advanced Ex Vivo Preparations: While ex vivo tissue slice studies are common, future techniques could involve maintaining the viability and connectivity of larger brain circuits for longer periods, allowing for more complex electrophysiological and imaging studies. mdpi.combiobide.com

These advanced models bridge the gap between simplistic in vitro assays and complex in vivo systems, offering higher throughput and more human-relevant data than traditional animal models, while also aligning with the ethical principles of reducing animal use in research. mdpi.combiobide.com

Computational Design and Predictive Modeling for Chemical Biology

Computational approaches are set to revolutionize the study of chemical biology and drug discovery. routledge.comgithub.io For 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine, these methods can accelerate the discovery of novel analogs and provide deeper insights into their mechanisms of action.

Molecular Modeling and Simulation: Techniques like molecular docking and molecular dynamics (MD) simulations can model the interaction between ligands and their receptor targets at an atomic level. taylorfrancis.com These simulations can predict binding affinities and poses, explain why certain analogs are more potent or selective, and guide the design of new molecules with enhanced properties. ucsf.edu

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. acs.org While traditionally challenging for in vivo data, modern machine learning approaches can build powerful predictive QSAR models from high-throughput in vitro screening data.

Machine Learning and Artificial Intelligence (AI): AI is increasingly being used to analyze large, complex biological datasets. ornl.gov Machine learning models can be trained on existing data to predict the pharmacological properties of novel, untested chemical structures, thereby prioritizing the most promising candidates for synthesis and testing. frontiersin.orgnyu.edu For example, deep learning frameworks can be developed to predict a compound's effect on the proteome or its sensitivity in different cell types. nih.gov

By integrating these computational tools, researchers can adopt a "design-build-test-learn" cycle that is more efficient and data-driven, ultimately accelerating the pace of discovery in the chemical biology of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine and related compounds.

Table 2: Applications of Computational Methods in Iodophenylisopropylamine Research

| Computational Method | Specific Application | Potential Outcome | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predict the binding pose and affinity of novel analogs within the 5-HT receptor binding pocket. | Prioritization of synthetic targets with high predicted affinity. | frontiersin.org |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the receptor-ligand complex over time. | Understanding of the structural basis for agonist vs. antagonist activity and receptor activation mechanisms. | routledge.comtaylorfrancis.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate physicochemical properties of analogs with their measured receptor affinity or functional efficacy. | Development of predictive models to guide the design of more potent and selective compounds. | acs.org |

| Machine Learning / Deep Learning | Analyze multi-omics data; predict bioactivity from chemical structure (e.g., using graph neural networks). | Identification of novel biological pathways, prediction of off-target effects, and de novo design of molecules with desired properties. | nih.govfrontiersin.orgnyu.edu |

| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for binding to a specific receptor. | A virtual screening tool to identify novel chemical scaffolds that could bind to the target receptor. | frontiersin.org |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Iodophenylisopropylamine in academic settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions, where iodination of phenylisopropylamine precursors is optimized under inert atmospheres. Characterization requires NMR (¹H/¹³C), mass spectrometry (HRMS), and elemental analysis to confirm molecular structure and purity. For novel derivatives, X-ray crystallography may be used to resolve stereochemistry. Experimental sections in publications should detail solvent systems, reaction temperatures, and purification steps to ensure reproducibility .

Q. Which analytical techniques are most reliable for detecting trace impurities in this compound samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or diode-array detection is standard for purity assessment. Gas chromatography-mass spectrometry (GC-MS) can identify volatile byproducts, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual heavy metals. Researchers must validate methods using certified reference materials and report limits of detection (LOD) and quantification (LOQ) in supplementary data .

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in structural elucidation studies?

- Methodological Answer : Discrepancies in spectral data may arise from solvent effects, tautomerism, or impurities. Researchers should compare results with literature values for analogous compounds, replicate experiments under varied conditions, and employ computational tools (e.g., density functional theory, DFT) to model expected spectra. Contradictions must be explicitly discussed in the "Results and Discussion" section, with raw data provided in supporting information .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metabolic stability of this compound in in vitro models?

- Methodological Answer : Use hepatocyte or microsomal incubation assays to assess phase I/II metabolism. Quantify parent compound degradation via LC-MS/MS over time, and identify metabolites using high-resolution mass spectrometry. Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated enzymes). Statistical analysis should account for inter-individual variability in enzyme activity .

Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., receptor binding vs. functional assays)?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. Employ orthogonal assays: radioligand binding for affinity, calcium flux or cAMP assays for functional efficacy. Use Schild analysis to determine antagonist potency (pA2 values). Data normalization to well-characterized reference compounds (e.g., ketanserin for 5-HT2 receptors) is critical for cross-study comparisons .

Q. What strategies mitigate oxidative degradation during long-term stability studies of this compound formulations?

- Methodological Answer : Accelerated stability testing under ICH guidelines (40°C/75% RH) identifies degradation pathways. Incorporate antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) in lyophilized formulations. Use oxygen-impermeable packaging and argon/vacuum sealing. Monitor degradation products via forced degradation studies (e.g., exposure to H2O2 or UV light) .

Methodological Considerations

- Data Reproducibility : Document reaction scales, equipment calibration, and batch-to-batch variability in supplementary materials. Use IUPAC nomenclature and report enantiomeric excess (ee) for chiral derivatives .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal research, including sample size justification and ethical review board approvals. Toxicity data must include LD50 values and histopathological findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.